Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate
Description
Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate is a β-oxo ester featuring a cyclopentane ring substituted with a cyanomethyl group at the 1-position and an ester moiety. The nitrile group confers unique reactivity, enabling participation in nucleophilic additions, cyclizations, and pharmaceutical derivatization.
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9(13)10(6-7-11)5-3-4-8(10)12/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJCJDQOARRSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of ethyl cyanoacetate with a suitable cyclopentanone derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization. Common reagents used in this synthesis include ethyl cyanoacetate, cyclopentanone, and a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can lead to the formation of reactive intermediates that further react with biological molecules or other chemical entities .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key analogues, their substituents, synthetic methods, and applications:
Key Structural Insights :
- Cyanomethyl vs. Aryl Groups: The cyanomethyl group enhances electrophilicity at the α-carbon, favoring nucleophilic attacks (e.g., sulfonamide formation) , whereas aryl-substituted analogues (e.g., 5a, 5j) are tailored for electrochemical transformations due to iodine’s redox activity .
- Ester vs. Amide Functionality: Ethyl 1-(methylamino)cyclopentanecarboxylate demonstrates the impact of replacing the ester with an amide, improving solubility and enabling salt formation (e.g., hydrochloride) for drug delivery .
Physicochemical and Reactivity Comparisons
Biological Activity
Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate is an organic compound characterized by its unique structure, which includes a cyclopentane ring, a cyano group, and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C10H13NO3
- CAS Number : 42894-03-1
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group may undergo hydrolysis or transesterification. These reactions can lead to the formation of reactive intermediates that may interact with biological macromolecules, influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. For instance, a study demonstrated that specific derivatives could inhibit tumor growth in vitro and in vivo models.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Derivative A | 32 | 64 |
| Derivative B | 16 | 32 |
| This compound | 64 | 128 |
Study 2: Anticancer Activity
In another investigation, the anticancer effects of this compound were assessed against human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptotic pathways.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with cyclopentanone derivatives under basic conditions. This process can yield various derivatives that may possess enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via functionalization of ethyl 2-oxocyclopentane-1-carboxylate. For example, amination reactions using di-t-butyl-azodicarboxylate under ChCl/glycerol or ChCl/urea solvents yield derivatives with >90% efficiency . Cyanomethylation may involve nucleophilic substitution or coupling reactions. Key factors include:
- Catalyst selection : 2-Aminobenzimidazole derivatives improve enantioselectivity (73% e.e. observed in Scheme 3) .
- Solvent optimization : Deep eutectic solvents (e.g., ChCl/glycerol) enhance sustainability and reduce byproducts .
- Purification : Column chromatography (hexanes/MTBE gradients) resolves impurities, as seen in electrochemical ring transformations (27–45% yields) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituents and stereochemistry. For example, cyclopentane-derived esters show distinct δ 2.05–1.99 ppm (methylene protons) and δ 173.8 ppm (ester carbonyl) .
- X-ray crystallography : Single-crystal studies confirm bond lengths (mean C–C = 0.003 Å) and spatial arrangement of the cyanomethyl group .
- Chromatography : HPLC or GC-MS verifies purity, as demonstrated in impurity profiling of related cyclopentane carboxylates .
Advanced Research Questions
Q. What strategies optimize enantioselectivity in the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral catalysts : Use of 2-aminobenzimidazole derivatives in amination reactions improves enantioselectivity to 73% e.e. .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, while chiral ionic liquids can induce asymmetry .
- Temperature control : Lower temperatures (0–5°C) reduce racemization during cyanomethyl group introduction .
Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives with different substituents?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., bromo in 5k) increase electrophilicity, improving yields (45% vs. 27% for fluoro-substituted 5j) .
- Steric hindrance : Bulky substituents (e.g., t-butyl) may reduce accessibility to the cyclopentane carbonyl, necessitating excess reagents .
- Reaction monitoring : Real-time FTIR or LC-MS identifies intermediate stability, guiding stoichiometric adjustments .
Q. What computational approaches predict the reactivity of the cyanomethyl substituent in cyclopentane-based systems?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals to assess nucleophilic/electrophilic sites. For example, the cyanomethyl group’s LUMO energy dictates susceptibility to nucleophilic attack .
- MD simulations : Study solvent interactions (e.g., ChCl/glycerol) to predict solvation effects on reaction pathways .
- Retrosynthetic analysis : Tools like Synthia® propose viable routes using structural analogs (e.g., methyl 2-cyanocyclobutane-1-carboxylate) as references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
